molecular formula C11H12Cl2O2 B13665043 5-(2,5-Dichlorophenyl)pentanoic acid CAS No. 168135-67-9

5-(2,5-Dichlorophenyl)pentanoic acid

Cat. No.: B13665043
CAS No.: 168135-67-9
M. Wt: 247.11 g/mol
InChI Key: OFIMEPFAMBAESY-UHFFFAOYSA-N
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Description

5-(2,5-Dichlorophenyl)pentanoic acid is an organic compound characterized by a five-carbon chain ending in a carboxylic acid group, with two chlorine atoms attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,5-Dichlorophenyl)pentanoic acid typically involves the reaction of 2,5-dichlorobenzene with pentanoic acid under specific conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where an acyl chloride derivative of pentanoic acid reacts with 2,5-dichlorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar Friedel-Crafts acylation reactions. The process is optimized for high yield and purity, with careful control of reaction conditions to minimize side reactions and by-products .

Chemical Reactions Analysis

Types of Reactions

5-(2,5-Dichlorophenyl)pentanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(2,5-Dichlorophenyl)pentanoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of various chemical products and materials

Mechanism of Action

The mechanism of action of 5-(2,5-Dichlorophenyl)pentanoic acid involves its interaction with specific molecular targets and pathways. The compound can act on enzymes and receptors, influencing metabolic processes and cellular functions. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2,5-Dichlorophenyl)pentanoic acid is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

CAS No.

168135-67-9

Molecular Formula

C11H12Cl2O2

Molecular Weight

247.11 g/mol

IUPAC Name

5-(2,5-dichlorophenyl)pentanoic acid

InChI

InChI=1S/C11H12Cl2O2/c12-9-5-6-10(13)8(7-9)3-1-2-4-11(14)15/h5-7H,1-4H2,(H,14,15)

InChI Key

OFIMEPFAMBAESY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)CCCCC(=O)O)Cl

Origin of Product

United States

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